Cas no 1240926-61-7 (4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide)
![4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1240926-61-7x500.png)
4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide
- 1240926-61-7
- EN300-26683320
- AKOS034261327
-
- インチ: 1S/C17H29N5O2/c1-4-21(5-2)16(24)22-10-8-20(9-11-22)12-15(23)19-17(3,13-18)14-6-7-14/h14H,4-12H2,1-3H3,(H,19,23)
- InChIKey: REKXQIPBHSTOQG-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1CCN(C(N(CC)CC)=O)CC1)NC(C#N)(C)C1CC1
計算された属性
- せいみつぶんしりょう: 335.232
- どういたいしつりょう: 335.232
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 79.7A^2
4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683320-0.05g |
1240926-61-7 | 0.05g |
$212.0 | 2023-09-12 |
4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 1240926-61-7 and Product Name: 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide
The compound with the CAS number 1240926-61-7 and the product name 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure, characterized by a piperazine core and a complex carbamoyl substituent, positions it as a promising candidate for further exploration in drug discovery and development.
Recent studies have highlighted the importance of piperazine derivatives in the design of bioactive molecules. Piperazine scaffolds are known for their ability to interact with biological targets, making them valuable in the development of therapeutic agents. The specific modification of the 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide molecule introduces a novel pharmacophore that may enhance its binding affinity and selectivity towards specific biological receptors.
The presence of the (1-cyano-1-cyclopropylethyl)carbamoyl group is particularly noteworthy, as it introduces both electron-withdrawing and lipophilic characteristics to the molecule. This dual functionality can be exploited to modulate the pharmacokinetic properties of the compound, potentially improving its solubility and bioavailability. Such structural features are often employed in medicinal chemistry to optimize drug-like properties, ensuring that the compound behaves effectively within biological systems.
In the context of contemporary research, there is growing interest in developing small molecules that can modulate neurotransmitter systems. The 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide compound shows promise in this area due to its structural similarity to known psychoactive agents. However, its precise mechanism of action remains an area of active investigation. Researchers are employing a combination of computational modeling and experimental techniques to elucidate how this molecule interacts with neural receptors and influences neural signaling pathways.
The synthesis of this compound involves sophisticated organic transformations, reflecting the high level of expertise required in modern pharmaceutical chemistry. The introduction of the (1-cyano-1-cyclopropylethyl)carbamoyl moiety necessitates careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to construct such complex molecules with increasing efficiency, which is crucial for translating laboratory discoveries into viable therapeutic options.
One of the most exciting aspects of this compound is its potential application in treating neurological disorders. Preliminary studies suggest that it may exhibit properties similar to those of existing drugs used in the management of conditions such as depression and anxiety. However, it is important to note that such findings are still at an early stage and require rigorous validation through preclinical and clinical trials. The journey from a promising chemical entity to an approved medication is long and fraught with challenges, but compounds like this one offer hope for future therapeutic breakthroughs.
The role of computational chemistry in studying this molecule cannot be overstated. Advanced computational techniques allow researchers to predict how 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide will behave within biological systems before any experimental work is undertaken. This approach not only saves time but also provides valuable insights into potential interactions with biological targets. By integrating computational modeling with experimental data, scientists can design more targeted experiments, increasing the likelihood of success in drug discovery efforts.
The regulatory landscape for new pharmaceuticals also plays a critical role in determining whether compounds like this one will reach patients. Regulatory agencies require extensive data demonstrating safety and efficacy before approving a new drug. The development pipeline for 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide is still nascent, but early successes in preclinical studies could pave the way for future regulatory submissions.
In conclusion, the compound with CAS number 1240926-61-7 and product name 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide represents a significant step forward in pharmaceutical chemistry. Its unique structure and potential applications in treating neurological disorders make it an intriguing subject for further research. As scientific understanding continues to evolve, compounds like this one hold promise for improving human health through innovative therapeutic solutions.
1240926-61-7 (4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N,N-diethylpiperazine-1-carboxamide) 関連製品
- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)
- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))
- 1851604-82-4(3-Bromo-1-butyl-1H-pyrazole)
- 2138803-23-1(1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene)
- 1507162-17-5(3-(4-fluorophenyl)thian-3-ol)
- 89314-87-4(N-(2,2-Dimethoxyethyl)-2-phenylacetamide)
- 1354704-09-8(SBWKYBJYUCIFDC-UHFFFAOYSA-N)
- 1895315-36-2(2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)
- 35320-17-3(D-Ribitol,5-(dihydrogen phosphate))
- 2587-08-8(3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine)




